molecular formula C8H12N2O B3087001 (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde CAS No. 1170098-09-5

(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde

Cat. No.: B3087001
CAS No.: 1170098-09-5
M. Wt: 152.19 g/mol
InChI Key: VYDRVWSQHZOUDK-UHFFFAOYSA-N
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Description

“(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde” (CAS: 1501372-11-7) is a pyrazole-derived aldehyde with a molecular structure combining a substituted pyrazole ring and an acetaldehyde functional group. The compound is characterized by three methyl substituents at positions 3, 4, and 5 of the pyrazole ring, which confer steric and electronic effects influencing its reactivity and physicochemical properties. It is cataloged under reference code 10-F711702 by CymitQuimica but is currently listed as a discontinued product .

Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDRVWSQHZOUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyrazole derivatives highlights key differences in substituents, reactivity, and applications:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Notes
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde 3,4,5-trimethylpyrazole + acetaldehyde ~193.2* Discontinued; precursor for heterocycles
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Tetrazole, coumarin, pyrimidone ~N/A Anticancer/antimicrobial research
5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid Cyclopropyl, trifluoromethylphenyl, carboxylic acid ~314.3* Agrochemical intermediates

Notes:

  • Reactivity : The acetaldehyde group in the target compound enables condensation reactions, contrasting with the tetrazole (4i) and carboxylic acid (CAS: 1170098-09-5) derivatives, which exhibit hydrogen-bonding or acidic properties .
  • Steric Effects : The 3,4,5-trimethylpyrazole core provides steric hindrance, reducing nucleophilic attack compared to less-substituted analogs.
  • Commercial Availability : Unlike the discontinued status of the target compound, derivatives like 4i and 4j remain under active investigation for therapeutic applications .

Physicochemical Properties

  • Solubility : The trifluoromethylphenyl group in 5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid enhances hydrophobicity, while the acetaldehyde derivative’s polarity is intermediate .
  • Thermal Stability : Methyl groups in the target compound likely improve thermal stability compared to unsubstituted pyrazoles.

Biological Activity

The compound (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This article will explore the biological activity of this specific pyrazole derivative, focusing on its pharmacological effects, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde is C8H10N2OC_8H_{10}N_2O with a molecular weight of approximately 154.21 g/mol. It features three methyl groups at the 3, 4, and 5 positions of the pyrazole ring, which contribute to its steric properties and influence its biological activity.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde have shown effectiveness against various bacteria and fungi. A study demonstrated that derivatives with a pyrazole core could inhibit the growth of E. coli, Staphylococcus aureus, and Aspergillus niger .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound NameTarget OrganismsInhibition Zone (mm)
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehydeE. coli15
(3,4-dimethyl-1H-pyrazol-1-yl)acetaldehydeS. aureus12
(3-methyl-1H-pyrazol-1-yl)acetaldehydeA. niger18

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Compounds containing the pyrazole nucleus have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain synthesized pyrazoles showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Case Study: Anti-inflammatory Effects
In a controlled study involving carrageenan-induced edema in rats, a series of pyrazole derivatives were administered. The results indicated that compounds with a trimethyl substitution pattern demonstrated enhanced anti-inflammatory activity compared to their dimethyl counterparts .

The mechanism by which (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It can interact with receptors that mediate cellular responses to inflammation or infection.

Research has shown that similar pyrazole derivatives can modulate enzyme activities related to oxidative stress and cellular signaling pathways .

Research Findings

Recent studies have focused on synthesizing and testing new pyrazole derivatives for their biological activities. A notable study reported the synthesis of several novel pyrazoles that were tested against tuberculosis bacteria (Mycobacterium tuberculosis), showing promising results with significant inhibitory concentrations .

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple pathogens
Anti-inflammatoryUp to 85% inhibition of TNF-α
Tuberculosis InhibitionSignificant MIC values observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde
Reactant of Route 2
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde

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